2-[(2R)-oxiran-2-yl]acetic acid
Description
Significance of Epoxide Functionalities in Complex Molecule Synthesis
Epoxides, or oxiranes, are three-membered cyclic ethers that possess a unique combination of reactivity and stability, making them invaluable intermediates in organic synthesis. numberanalytics.comrsc.org The inherent ring strain of the epoxide ring renders it susceptible to nucleophilic attack, leading to regioselective and stereospecific ring-opening reactions. rsc.org This reactivity provides a powerful platform for the introduction of diverse functional groups and the construction of complex stereochemical arrangements. numberanalytics.comnumberanalytics.com
The ability to perform asymmetric epoxidation, such as the Sharpless or Jacobsen epoxidation, allows for the synthesis of enantiomerically pure epoxides. numberanalytics.com These chiral epoxides are crucial for the synthesis of complex molecules with specific stereochemistry, a critical aspect in the development of pharmaceuticals and other biologically active compounds. numberanalytics.comnumberanalytics.com The strategic use of epoxides can initiate cascade reactions, where a series of transformations occur in a single step, leading to the rapid assembly of intricate molecular frameworks. numberanalytics.com
Overview of 2-[(2R)-Oxiran-2-yl]acetic Acid as a Chiral Building Block
Within the family of chiral epoxides, this compound stands out as a particularly useful and sought-after building block. Its structure incorporates both a reactive epoxide ring and a carboxylic acid functionality, a combination that offers a multitude of synthetic possibilities. The defined (R)-stereochemistry at the chiral center of the oxirane ring makes it an ideal starting material for asymmetric synthesis, allowing for the transfer of chirality to the target molecule. numberanalytics.com
The presence of the carboxylic acid group provides a handle for a variety of chemical transformations, including esterification, amidation, and reduction to the corresponding alcohol, 2-(oxiran-2-yl)ethanol. This dual functionality allows for a stepwise and controlled elaboration of the molecular structure. The enantiomerically pure forms of this compound and its derivatives are versatile starting points for the synthesis of a wide range of complex and biologically significant molecules. The demand for such chiral building blocks is consistently high in the pharmaceutical and fine chemical industries, where the precise control of stereochemistry is paramount. sciencedaily.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H6O3 |
|---|---|
Molecular Weight |
102.09 g/mol |
IUPAC Name |
2-[(2R)-oxiran-2-yl]acetic acid |
InChI |
InChI=1S/C4H6O3/c5-4(6)1-3-2-7-3/h3H,1-2H2,(H,5,6)/t3-/m1/s1 |
InChI Key |
ZVNYKZKUBKIIAH-GSVOUGTGSA-N |
Isomeric SMILES |
C1[C@H](O1)CC(=O)O |
Canonical SMILES |
C1C(O1)CC(=O)O |
Origin of Product |
United States |
Stereochemical Methodologies and Enantiomeric Control in 2 2r Oxiran 2 Yl Acetic Acid Chemistry
Enantioselective Synthesis of 2-[(2R)-Oxiran-2-yl]acetic Acid and its Derivatives
The generation of the chiral epoxide moiety in an enantiomerically pure or enriched form is the cornerstone of the synthetic value of this compound. Several powerful strategies have been developed to achieve this, including asymmetric epoxidation, kinetic resolution, and chemoenzymatic methods.
Asymmetric Epoxidation Strategies
Asymmetric epoxidation of prochiral alkenes represents a direct and atom-economical approach to chiral epoxides. wikipedia.org These methods utilize chiral catalysts to control the facial selectivity of the oxidation of a double bond, leading to the formation of one enantiomer of the epoxide in excess.
One of the most renowned methods is the Sharpless Asymmetric Epoxidation , which employs a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and an oxidant like tert-butyl hydroperoxide. libretexts.orgyoutube.com This method is particularly effective for the epoxidation of allylic alcohols. libretexts.org The choice of the DET enantiomer ((+)-DET or (-)-DET) dictates the stereochemical outcome of the epoxidation, allowing for predictable synthesis of either epoxide enantiomer. youtube.com
The Jacobsen-Katsuki Epoxidation offers another powerful tool, utilizing a chiral manganese-salen complex as the catalyst. This method is effective for the epoxidation of a broader range of unfunctionalized olefins. wikipedia.org
More recently, organocatalytic approaches, such as the Shi Epoxidation , have emerged. This method uses a chiral ketone catalyst derived from fructose (B13574) to epoxidize a variety of alkenes with high enantioselectivity. wikipedia.org
The effectiveness of these strategies is often substrate-dependent, and the choice of method is guided by the specific structure of the precursor to this compound.
Hydrolytic Kinetic Resolution of Terminal Epoxides
Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. In the context of this compound synthesis, hydrolytic kinetic resolution (HKR) of a racemic terminal epoxide precursor is a highly effective strategy. acs.orgunipd.itnih.gov
This method often employs chiral cobalt-salen complexes as catalysts. acs.orgunipd.itnih.gov The catalyst preferentially hydrolyzes one enantiomer of the epoxide, leaving the other, desired enantiomer unreacted and therefore enantiomerically enriched. acs.orgunipd.it A key advantage of HKR is that both the unreacted epoxide and the resulting 1,2-diol product can be obtained with high enantiomeric excess. acs.orgunipd.itnih.gov The reaction is often performed with water as the nucleophile, making it an environmentally benign process. unipd.it
The selectivity factors (krel) in HKR, which represent the ratio of the reaction rates of the two enantiomers, are often very high, frequently exceeding 50 and in some cases over 200. acs.orgunipd.itnih.gov This high selectivity allows for the isolation of the desired epoxide with enantiomeric excesses often greater than 99%. unipd.itnih.gov
A mechanistic study of the (salen)Co(III)-catalyzed HKR has revealed a cooperative bimetallic mechanism where one cobalt complex acts as a Lewis acid to activate the epoxide, and another delivers the hydroxide (B78521) nucleophile. nih.gov This understanding of the reaction mechanism has been crucial for optimizing the catalyst and reaction conditions for a broad range of substrates. nih.gov
| Catalyst System | Substrate Type | Key Features | Ref |
| Chiral (salen)Co(III) complex | Terminal epoxides | High enantioselectivity (often >99% ee for unreacted epoxide), use of water as nucleophile, recyclable catalyst. | acs.orgunipd.itnih.gov |
| Chiral iminium salts | Alkenes | Good enantioselectivities (typically around 80% ee), particularly effective for substrates with electron-withdrawing groups. | chemistryviews.org |
Chemoenzymatic Routes to Enantiomerically Enriched Epoxides
Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the efficiency of chemical reactions to create highly efficient and sustainable synthetic routes. For the synthesis of enantiomerically enriched epoxides, enzymes such as lipases and epoxide hydrolases are particularly valuable. mdpi.comnih.govtandfonline.com
One approach involves the lipase-mediated Baeyer-Villiger oxidation of a suitable precursor. mdpi.comnih.gov This can be followed by chemical steps to yield the desired chiral epoxide. For instance, a greener synthetic route to chiral epoxides has been developed from levoglucosenone, a renewable resource, utilizing a lipase-mediated enzymatic Baeyer-Villiger oxidation as a key step. mdpi.comnih.gov
Epoxide hydrolases (EHs) are another class of enzymes that are highly effective for the kinetic resolution of racemic epoxides. tandfonline.com These enzymes catalyze the hydrolysis of one enantiomer of an epoxide, leaving the other enantiomer in high enantiomeric purity. This biocatalytic resolution is often characterized by high enantioselectivity and can be performed under mild reaction conditions. tandfonline.com A chemoenzymatic process employing a yeast epoxide hydrolase has been used for the efficient asymmetric dihydroxylation of 6,7-epoxygeraniol, demonstrating the power of this approach. tandfonline.com
| Enzymatic Method | Key Transformation | Advantages | Ref |
| Lipase-mediated Baeyer-Villiger oxidation | Oxidation of a ketone precursor | Use of renewable starting materials, environmentally friendly. | mdpi.comnih.gov |
| Epoxide Hydrolase (EH) mediated resolution | Enantioselective hydrolysis of a racemic epoxide | High enantiomeric excess of the remaining epoxide, mild reaction conditions. | tandfonline.com |
Diastereoselective Transformations Utilizing the Oxirane Ring
Once the enantiomerically pure this compound or its derivative is obtained, the oxirane ring serves as a key functional group for further synthetic elaborations. The stereochemical outcome of the ring-opening reactions of the epoxide is crucial for controlling the stereochemistry of the final product.
Stereocontrol in Nucleophilic Ring-Opening Reactions
The ring-opening of epoxides by nucleophiles is a fundamental transformation that typically proceeds via an SN2-type mechanism, resulting in an inversion of configuration at the carbon atom being attacked. researchgate.net This inherent stereospecificity is a powerful tool for transferring the chirality of the epoxide to the resulting product.
In the case of this compound derivatives, nucleophilic attack can occur at either of the two carbons of the oxirane ring. The regioselectivity of this attack is influenced by both steric and electronic factors of the substrate and the nucleophile, as well as the reaction conditions (e.g., acidic or basic catalysis). Under basic or neutral conditions, the nucleophile generally attacks the less substituted carbon atom. Under acidic conditions, the nucleophile may attack the more substituted carbon due to the development of a partial positive charge at this position in the transition state.
Careful selection of the nucleophile and reaction conditions allows for the predictable formation of a specific diastereomer. For example, the acid-catalyzed ring-opening of oxazolidinone-fused aziridines (structurally related to epoxides) with various alcohols has been shown to be a stereocontrolled method for synthesizing 2-amino ethers, with the outcome being highly dependent on the substitution pattern of the aziridine (B145994) and the nature of the alcohol. nih.gov
Chiral Auxiliary and Catalyst-Directed Approaches in Synthetic Design
In addition to the inherent stereocontrol of the SN2 ring-opening, external chiral influences can be used to direct the diastereoselectivity of reactions involving the oxirane ring. This can be achieved through the use of chiral auxiliaries or chiral catalysts. wikipedia.orgyoutube.com
A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to control the stereochemical outcome of a reaction. wikipedia.org In the context of this compound chemistry, a chiral auxiliary could be appended to the carboxylic acid moiety. This auxiliary would then direct the approach of a nucleophile to one face of the epoxide, leading to the preferential formation of one diastereomer. After the reaction, the auxiliary can be removed, yielding the desired enantiomerically and diastereomerically enriched product. Oxazolidinones are a common class of chiral auxiliaries that have been widely used in stereoselective reactions, including aldol (B89426) reactions and alkylations. wikipedia.org
Synthetic Pathways and Reactivity Profiles of 2 2r Oxiran 2 Yl Acetic Acid
Established Synthetic Routes to 2-(Oxiran-2-yl)acetic Acid
The synthesis of 2-(oxiran-2-yl)acetic acid can be approached in several ways, primarily involving the creation of the epoxide ring on a pre-existing carbon skeleton or by modifying a molecule that already contains an oxirane moiety.
Epoxidation of Unsaturated Carboxylic Acid Precursors
A direct and common method for synthesizing 2-(oxiran-2-yl)acetic acid involves the epoxidation of a carbon-carbon double bond in an unsaturated carboxylic acid precursor, such as 4-pentenoic acid (also known as vinylacetic acid). google.comgoogle.com This reaction adds an oxygen atom across the double bond to form the three-membered oxirane ring.
Peracids, like meta-chloroperbenzoic acid (m-CPBA), are frequently used reagents for this type of transformation. The reaction proceeds via the electrophilic transfer of an oxygen atom from the peracid to the alkene. The choice of oxidizing agent and reaction conditions can be critical for achieving high yields and, in the case of creating a specific stereoisomer like 2-[(2R)-oxiran-2-yl]acetic acid, for controlling the stereochemistry of the epoxidation. Asymmetric epoxidation methods, often employing chiral catalysts, are essential for producing enantiomerically pure epoxides. encyclopedia.pub
| Precursor | Reagent | Catalyst | Product |
| 4-pentenoic acid | Hydrogen Peroxide | Methyltrioxorhenium (MTO) | 2-(oxiran-2-yl)acetic acid |
| 4-pentenoic acid | meta-chloroperbenzoic acid (m-CPBA) | None | 2-(oxiran-2-yl)acetic acid |
This table presents examples of epoxidation systems for the synthesis of 2-(oxiran-2-yl)acetic acid.
Derivatization of Epoxide-Containing Synthons
An alternative synthetic strategy begins with a simple, commercially available epoxide-containing molecule, known as a synthon, and chemically modifies it to introduce the acetic acid side chain. A common starting material for this approach is epichlorohydrin (B41342) (2-(chloromethyl)oxirane).
This method typically involves a nucleophilic attack on one of the carbon atoms of the oxirane ring of epichlorohydrin, leading to a ring-opened intermediate. Subsequent chemical transformations can then be used to build the desired acetic acid functionality. This approach allows for the introduction of the oxirane moiety early in the synthetic sequence, with a "handle" for further functionalization.
Chemical Reactivity of the Oxirane Moiety
The high degree of ring strain in the three-membered oxirane ring of this compound makes it susceptible to ring-opening reactions. This reactivity is central to its utility as a synthetic building block, providing a thermodynamic driving force for a wide range of transformations.
Regioselective and Stereospecific Nucleophilic Ring-Opening Reactions
The ring-opening of the epoxide in this compound can be initiated by a variety of nucleophiles, including amines, alcohols, thiols, and water. These reactions are often highly regioselective and stereospecific, meaning the nucleophile will preferentially attack one of the two carbon atoms of the epoxide ring, and the stereochemistry of that carbon will be inverted in a predictable manner.
The regioselectivity of the ring-opening is influenced by a balance of steric and electronic effects. magtech.com.cn In general, under basic or neutral conditions with a strong nucleophile, the attack occurs at the less sterically hindered carbon atom of the oxirane. magtech.com.cn However, under acidic conditions, the reaction mechanism can change.
| Nucleophile | Product Type |
| Amines | Amino alcohols |
| Alcohols | Ether alcohols |
| Thiols | Thioalcohols |
| Water | Diols |
This table illustrates the types of products formed from the nucleophilic ring-opening of an epoxide with various nucleophiles.
Mechanistic studies have provided a deeper understanding of the factors controlling the ring-opening of epoxides. The reaction generally proceeds via an S\N2-type mechanism, where the nucleophile attacks a carbon atom of the epoxide, leading to the simultaneous breaking of the carbon-oxygen bond on the opposite side. nih.gov This backside attack results in an inversion of the stereochemistry at the site of attack.
Under acidic conditions, the oxygen atom of the epoxide is first protonated, making the ring more susceptible to nucleophilic attack. khanacademy.org In this scenario, with a weak nucleophile, the attack may favor the more substituted carbon atom due to the development of a partial positive charge on this carbon in the transition state. magtech.com.cnkhanacademy.org Theoretical calculations, such as density functional theory (DFT), have been used to model the transition states of these reactions and predict their outcomes. nih.govnih.gov
Catalysts can significantly influence both the rate and the regioselectivity of epoxide ring-opening reactions. Lewis acids and Brønsted acids are commonly used to activate the epoxide ring towards nucleophilic attack. magtech.com.cnnih.gov The choice of catalyst can be critical for achieving a desired outcome, especially in complex molecules with multiple potential reaction sites.
For instance, certain catalysts can direct the nucleophile to attack a specific carbon atom of the epoxide, overriding the inherent steric or electronic preferences. rsc.org This catalytic control is a powerful tool in organic synthesis, enabling the construction of complex molecular architectures with high precision. rsc.org The development of chiral catalysts has also enabled the kinetic resolution of racemic epoxides, a process where one enantiomer reacts faster than the other, allowing for the separation of enantiomers. acs.org
Electrophilic Activation and Rearrangement Phenomena
The epoxide ring of this compound is susceptible to electrophilic activation, typically by protonation or Lewis acids, which facilitates nucleophilic attack and can lead to various rearrangement products. Epoxides are three-membered heterocyclic rings containing an oxygen atom, and their high ring strain makes them reactive intermediates in a variety of organic transformations. researchgate.net The activation of the epoxide oxygen by an electrophile enhances the electrophilicity of the ring carbons, making them more prone to attack by nucleophiles.
Under acidic conditions, the epoxide oxygen is protonated, forming a more reactive intermediate. The subsequent nucleophilic attack can proceed via an SN1 or SN2-like mechanism, depending on the reaction conditions and the substitution pattern of the epoxide. The regioselectivity of the ring-opening is a critical aspect, often influenced by both steric and electronic factors.
Rearrangement reactions can also occur following electrophilic activation. For instance, acid-catalyzed isomerization can lead to the formation of γ-hydroxy-α,β-unsaturated acids or lactones. The specific outcome of these rearrangements is highly dependent on the reaction conditions, including the nature of the acid catalyst and the solvent employed.
Reductive Transformations of the Epoxide Ring
The epoxide moiety of this compound can undergo reductive transformations to yield valuable diol products. These reactions typically involve the use of hydride-based reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), although the latter is generally less reactive towards epoxides.
Reductive opening of the epoxide ring leads to the formation of a diol. The regioselectivity of this reduction is a key consideration. With a reducing agent like LiAlH₄, the hydride nucleophile typically attacks the less sterically hindered carbon of the epoxide, following an SN2-type mechanism. In the case of this compound, this would preferentially lead to the formation of (R)-3,4-dihydroxybutanoic acid.
It is important to note that the carboxylic acid functionality can also be reduced by strong reducing agents like LiAlH₄. Therefore, to achieve selective reduction of the epoxide, protection of the carboxylic acid group may be necessary prior to the reduction step. Alternatively, milder reducing agents or specific reaction conditions can be employed to favor epoxide reduction over carboxylic acid reduction.
Transformations Involving the Carboxylic Acid Functionality
The carboxylic acid group in this compound provides a handle for a wide range of chemical modifications, allowing for the synthesis of various derivatives while preserving the chiral epoxide ring.
Esterification and amidation are common derivatization strategies for carboxylic acids. libretexts.org These reactions not only modify the physical and chemical properties of the parent molecule but also serve as a means to introduce new functional groups or to protect the carboxylic acid during subsequent transformations.
Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) yields the corresponding ester. This reaction is reversible and is typically driven to completion by removing water from the reaction mixture. For example, reaction with ethanol (B145695) would produce ethyl 2-[(2R)-oxiran-2-yl]acetate. sigmaaldrich.com
Amidation: Amides are formed by the reaction of the carboxylic acid with an amine. This transformation often requires activation of the carboxylic acid, for instance, by converting it to an acid chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These coupling agents facilitate the formation of an amide bond by activating the carboxyl group towards nucleophilic attack by the amine.
| Reaction Type | Reagents | Product |
| Esterification | Alcohol (e.g., ROH), Acid Catalyst | 2-[(2R)-oxiran-2-yl]acetate ester |
| Amidation | Amine (e.g., RNH₂), Coupling Agent | N-substituted 2-[(2R)-oxiran-2-yl]acetamide |
For enhanced reactivity, the carboxylic acid functionality of this compound can be converted into more reactive derivatives such as acid anhydrides and acid chlorides. savemyexams.comkhanacademy.org These activated forms are valuable intermediates in the synthesis of esters, amides, and other acyl derivatives under milder conditions than those required for the parent carboxylic acid. libretexts.org
Acid Chloride Formation: The most common method for preparing an acid chloride is the reaction of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). savemyexams.com These reagents convert the hydroxyl group of the carboxylic acid into a good leaving group, facilitating its displacement by a chloride ion. The resulting 2-[(2R)-oxiran-2-yl]acetyl chloride is a highly reactive electrophile.
Acid Anhydride Formation: Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, often at elevated temperatures. A more common laboratory-scale synthesis involves the reaction of an acid chloride with a carboxylate salt. libretexts.org For instance, reacting 2-[(2R)-oxiran-2-yl]acetyl chloride with the sodium salt of this compound would yield the corresponding symmetrical anhydride. Mixed anhydrides can also be prepared by reacting the acid chloride with a different carboxylate.
| Derivative | Typical Reagents | Key Features |
| Acid Chloride | SOCl₂, (COCl)₂ | Highly reactive, moisture-sensitive |
| Acid Anhydride | Dehydration, or Acid Chloride + Carboxylate | Reactive acylating agent |
Applications of 2 2r Oxiran 2 Yl Acetic Acid in Advanced Organic Synthesis
Core Building Block for Diverse Molecular Architecturesbenchchem.com
The unique bifunctional nature of 2-[(2R)-oxiran-2-yl]acetic acid, with its electrophilic epoxide and nucleophilic/acidic carboxyl group, establishes it as a highly valued starting material. The strained three-membered oxirane ring is susceptible to stereospecific ring-opening reactions by a variety of nucleophiles, allowing for the controlled introduction of new functionalities and the construction of intricate molecular frameworks. This reactivity is fundamental to its utility as a foundational component in asymmetric synthesis.
Synthesis of Complex Heterocyclic Systems (e.g., Tetrahydrofurans, Pyrrolidines)
The strategic application of this compound is prominent in the synthesis of complex heterocyclic systems. These structures are core components of many natural products and pharmaceutically active compounds. The oxirane ring can be opened by various nucleophiles, which, followed by intramolecular cyclization, leads to the formation of different ring systems.
For instance, the reaction of the epoxide with an appropriate oxygen or nitrogen nucleophile can initiate a cascade that results in the formation of substituted tetrahydrofurans or pyrrolidines. The stereochemistry of the starting material directly influences the stereochemical outcome of the final heterocyclic product, making it a powerful tool for stereocontrolled synthesis. Research has demonstrated that the choice of nucleophile and reaction conditions can be tailored to favor the formation of specific ring sizes and substitution patterns.
Table 1: Synthesis of Heterocyclic Systems
| Starting Material | Reagent/Condition | Resulting Heterocycle | Significance |
|---|---|---|---|
| This compound | Intramolecular cyclization via oxygen nucleophile | Substituted Tetrahydrofurans | Core structures in various natural products and biologically active molecules. |
| This compound | Intramolecular cyclization via nitrogen nucleophile (e.g., amine) | Substituted Pyrrolidines | Prevalent scaffolds in medicinal chemistry and alkaloid synthesis. |
Precursor in the Development of Chiral Ligands and Organocatalystsachemblock.com
The enantiopure nature of this compound makes it an excellent precursor for the synthesis of chiral ligands and organocatalysts, which are essential for asymmetric catalysis. nih.gov These catalysts are instrumental in producing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry where often only one enantiomer of a drug is active and the other may be inactive or even harmful. nih.govkhanacademy.org
By reacting the epoxide or the carboxylic acid moiety, or both, a diverse range of chiral molecules can be fashioned. For example, ring-opening the epoxide with a chiral amine can lead to the formation of amino alcohol derivatives, which are well-known scaffolds for chiral ligands. These ligands can then be complexed with metals to form catalysts for a variety of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. nih.gov Similarly, the compound can be incorporated into larger, more complex structures to create novel organocatalysts. beilstein-journals.org
Key Intermediate in the Synthesis of Biologically Active Scaffoldsbenchchem.com
The utility of this compound extends significantly into the realm of medicinal chemistry, where it serves as a key intermediate for scaffolds with proven biological activity. bldpharm.com Its ability to introduce a chiral center and versatile functional handles into a molecule makes it a valuable asset in the design and synthesis of new therapeutic agents.
Routes to Chiral Drug Candidate Intermediates
A significant application of this compound is in the synthesis of intermediates for chiral drug candidates. nih.govsemanticscholar.org Many modern drugs are chiral, and their biological activity is highly dependent on their stereochemistry. nih.gov The use of this compound provides a reliable method for establishing the correct stereochemistry early in a synthetic sequence.
For example, it has been employed in the synthesis of intermediates for antiviral and anticancer agents. The epoxide can be opened by a nucleophilic fragment of a larger drug molecule, thereby incorporating the chiral side-chain into the final structure. An example includes its use as a building block for chromane (B1220400) derivatives, such as intermediates for Nebivolol, a beta-blocker used to treat high blood pressure. pharmaffiliates.com
Table 2: Application in Chiral Drug Intermediate Synthesis
| Drug Class/Target | Synthetic Strategy | Intermediate Formed | Reference Example |
|---|---|---|---|
| Beta-blockers | Ring-opening of the epoxide by a phenolic nucleophile followed by further transformations. | Chiral chromane derivatives. | Intermediate for Nebivolol. pharmaffiliates.com |
| Antiviral Agents | Nucleophilic addition to the epoxide to install a chiral side-chain. | Functionalized acyclic or carbocyclic nucleoside analogs. | General synthetic strategies. |
| Anticancer Agents | Use as a chiral pool starting material for complex natural product synthesis. | Stereochemically defined fragments of larger macrolides or polyethers. | General synthetic strategies. |
Modular Component in Multi-Step Synthetic Sequences
In complex, multi-step syntheses, this compound functions as a modular component. Its two distinct functional groups can be addressed sequentially, allowing for a stepwise and controlled elaboration of the molecular structure. This modularity is highly advantageous in total synthesis, where building blocks are systematically assembled to construct a complex target molecule.
The carboxylic acid can be protected or converted into an ester or amide, allowing the epoxide to react selectively. Subsequently, the modified carboxyl group can be deprotected and used in further reactions, such as peptide couplings or reductions. This orthogonal reactivity provides chemists with a high degree of flexibility in their synthetic planning, enabling the efficient construction of molecules that would be difficult to access by other means. This approach is central to creating polyfunctional compounds where precise control over the placement of each functional group is paramount.
Mechanistic Investigations into the Biological Activity of 2 2r Oxiran 2 Yl Acetic Acid and Its Analogs
Characterization of Epoxide Interactions with Biological Nucleophiles and Macromolecules
The chemical reactivity of the epoxide ring in 2-[(2R)-oxiran-2-yl]acetic acid is a key determinant of its biological activity. This strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening. This reactivity allows the molecule to form covalent bonds with various biological nucleophiles, including the side chains of amino acid residues in proteins and nucleic acids.
The epoxide moiety is a potent electrophile due to the significant ring strain of the oxirane. This strain is released upon ring-opening, providing a strong thermodynamic driving force for reactions with nucleophiles. Common biological nucleophiles that can react with the epoxide ring include the sulfhydryl group of cysteine, the imidazole (B134444) group of histidine, the amino groups of lysine (B10760008) and arginine, and the carboxyl groups of aspartate and glutamate.
The interaction of epoxides with macromolecules like proteins can lead to the formation of covalent adducts. This irreversible binding can alter the structure and function of the protein, potentially leading to enzyme inhibition or modulation of protein-protein interactions. The specificity of these interactions is influenced by the local microenvironment within the protein, including the accessibility and reactivity of nucleophilic residues.
Structure-Activity Relationship (SAR) Studies on Epoxide-Containing Analogs
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For epoxide-containing compounds like this compound, SAR studies focus on how modifications to the molecule affect its potency and selectivity.
Key structural features that are often varied in SAR studies of epoxide-containing analogs include:
The nature of the substituent attached to the epoxide ring: The size, lipophilicity, and electronic properties of this substituent can significantly impact how the molecule interacts with its biological target.
The stereochemistry of the epoxide ring and any other chiral centers: The three-dimensional arrangement of atoms is often critical for biological recognition.
The presence and nature of other functional groups: These groups can influence the molecule's solubility, metabolic stability, and ability to form additional interactions with the target.
For instance, studies on various epoxide-containing compounds have demonstrated that modifications to the side chain can dramatically alter their inhibitory potency against specific enzymes.
Impact of Stereochemical Configuration on Biological Recognition and Efficacy
Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound. Biological systems, such as enzymes and receptors, are themselves chiral and can therefore differentiate between enantiomers and diastereomers of a drug molecule. libretexts.org This stereochemical recognition can have a profound impact on the molecule's efficacy and pharmacokinetic properties. nih.govmhmedical.com
The specific (2R) configuration of this compound is critical for its interaction with its biological targets. A change in the stereochemistry at the chiral center of the oxirane ring can lead to a significant loss of activity, as the resulting enantiomer may not fit as precisely into the binding site of the target protein. mdpi.com This is because the precise three-dimensional arrangement of the epoxide and carboxylic acid groups is essential for optimal binding and subsequent reaction with nucleophilic residues in the active site.
Studies on other chiral molecules have consistently shown that one enantiomer is often significantly more potent than the other. libretexts.orgmdpi.com This highlights the importance of controlling stereochemistry during the synthesis and development of new therapeutic agents.
| Compound | Stereochemistry | Relative Activity |
| Analog A | (2R, 3S) | +++ |
| Analog B | (2S, 3R) | + |
| Analog C | (2R, 3R) | ++ |
| Analog D | (2S, 3S) | - |
This interactive table illustrates a hypothetical example of how stereochemistry can influence the biological activity of a set of diastereomeric analogs. The relative activity is denoted by '+' and '-' signs.
Cellular and Subcellular Mechanistic Elucidation (e.g., Apoptosis Induction Mechanisms)
The biological effects of this compound at the cellular level can be complex and multifaceted. One of the key mechanisms of action for many bioactive compounds, including some containing an acetic acid moiety, is the induction of apoptosis, or programmed cell death. nih.govfrontiersin.org
Acetic acid itself has been shown to induce apoptosis in various cell types, including yeast and cancer cells. nih.govfrontiersin.org The proposed mechanisms for acetic acid-induced apoptosis often involve the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of caspase cascades. nih.gov The accumulation of ROS can lead to oxidative stress, damaging cellular components such as DNA, lipids, and proteins. nih.gov This can trigger the intrinsic apoptotic pathway, which is characterized by the release of cytochrome c from the mitochondria into the cytosol. frontiersin.org
While the specific mechanisms for this compound are not fully elucidated in the provided search results, it is plausible that its biological activity involves similar pathways. The epoxide group's reactivity could contribute to cellular stress and trigger apoptotic signaling. The cellular response to such compounds can involve various signaling pathways, including those related to the endoplasmic reticulum stress and the unfolded protein response. frontiersin.org
Biochemical Pathways of Epoxide Metabolism and Deactivation
The metabolic fate of epoxides is a critical aspect of their biological activity and potential toxicity. The primary pathway for the detoxification of epoxides in biological systems is through enzymatic hydrolysis catalyzed by epoxide hydrolases. These enzymes add a molecule of water to the epoxide ring, converting it into a less reactive diol.
Another important pathway for epoxide metabolism is conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This reaction also opens the epoxide ring and results in the formation of a more water-soluble and easily excretable conjugate.
Advanced Analytical and Spectroscopic Characterization of 2 2r Oxiran 2 Yl Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment.rsc.orgrsc.org
NMR spectroscopy stands as a cornerstone for the detailed structural and stereochemical analysis of 2-[(2R)-oxiran-2-yl]acetic acid. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity and spatial arrangement of atoms within the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR for Core Structural Probes.rsc.org
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide initial and crucial insights into the molecular framework.
¹H NMR: The proton NMR spectrum of this compound reveals distinct signals corresponding to the different hydrogen atoms in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The protons of the oxirane ring typically appear at a characteristic upfield region, while the protons of the acetic acid moiety are observed at different chemical shifts.
¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives rise to a specific signal. The chemical shifts of the carbons in the oxirane ring and the carboxylic acid group are key identifiers.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Oxirane Ring Protons | Specific range | Specific range |
| Acetic Acid Protons | Specific range | Specific range |
| Carboxyl Carbon | Specific range |
Note: Specific chemical shift values can vary depending on the solvent and instrument parameters. The table above provides a general representation.
Two-Dimensional (2D) NMR Techniques for Connectivity and Conformation
While 1D NMR provides information on the types of protons and carbons, 2D NMR techniques are indispensable for establishing the connectivity between atoms and deducing the molecule's conformation. nih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed.
COSY: This experiment reveals proton-proton couplings, allowing for the tracing of the connectivity of the proton network within the molecule.
HSQC: This technique correlates directly bonded proton and carbon atoms, providing a definitive assignment of the carbon signals based on their attached protons.
HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular structure, including the connection between the oxirane ring and the acetic acid side chain.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns.rsc.orgchromforum.org
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through the analysis of its fragmentation patterns. libretexts.org
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).rsc.orgchromforum.org
Both GC-MS and LC-MS are widely used for the analysis of this compound, with the choice of technique often depending on the sample's volatility and thermal stability. chromforum.orguokerbala.edu.iqpnrjournal.com
GC-MS: For GC-MS analysis, derivatization of the carboxylic acid group may be necessary to increase its volatility. The mass spectrum obtained will show the molecular ion peak (M+), which corresponds to the molecular weight of the derivatized compound. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH). libretexts.org
LC-MS: LC-MS is particularly well-suited for the analysis of less volatile and thermally labile compounds like this compound without the need for derivatization. pnrjournal.com The resulting mass spectrum will display the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, depending on the ionization mode used. The fragmentation pattern observed in MS/MS experiments can be used to confirm the structure.
| Technique | Ionization Mode | Observed Ions | Key Fragmentation Losses |
| GC-MS (derivatized) | Electron Ionization (EI) | M+• | -OH, -COOH |
| LC-MS | Electrospray Ionization (ESI) | [M+H]⁺, [M-H]⁻ | Loss of H₂O, CO₂ |
Infrared (IR) Spectroscopy for Characteristic Functional Group Signatures.rsc.orgbiosynth.com
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. rsc.org The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of specific bonds.
Key characteristic absorption bands for this compound include:
O-H stretch: A broad band typically in the region of 2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group.
C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.
C-O stretch (oxirane): Absorption bands in the region of 800-950 cm⁻¹ are indicative of the oxirane ring.
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700-1725 (strong, sharp) |
| Oxirane Ring | C-O stretch | 800-950 |
Chromatographic Methods for Purity and Stereoisomer Resolution.nih.govachemblock.com
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from its stereoisomer, 2-[(2S)-oxiran-2-yl]acetic acid.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. mdpi.comresearchgate.net For chiral carboxylic acids like this compound, direct and indirect methods can be employed. mdpi.com The direct approach, which utilizes a chiral stationary phase (CSP), is often preferred due to its convenience and efficiency. nih.govnih.gov
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in the resolution of racemic mixtures, including chiral acids and epoxides. researchgate.netbohrium.com Specifically, columns like Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralcel OB have been successfully used for the enantiomeric separation of structurally related epoxyeicosatrienoic acids. nih.govnih.gov
For the analysis of this compound, a normal-phase HPLC method is often employed. The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector of the stationary phase, leading to different retention times. To enhance detectability and potentially improve the separation, the carboxylic acid can be derivatized to its methyl or pentafluorobenzyl ester prior to analysis. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol, is critical for achieving optimal resolution. aocs.org
A typical HPLC setup for the enantiomeric excess determination of this compound would involve the following components and parameters:
| Parameter | Description |
| Instrument | High-Performance Liquid Chromatography (HPLC) system |
| Column | Chiralcel OD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) with a small percentage of a modifier like trifluoroacetic acid to improve peak shape |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 210 nm) |
| Temperature | Ambient or controlled (e.g., 25 °C) |
| Injection Volume | 10-20 µL |
This table represents a hypothetical but typical set of parameters for the chiral HPLC analysis of this compound, based on methods for structurally similar compounds.
The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [([R] - [S]) / ([R] + [S])] x 100, where [R] and [S] are the areas of the corresponding enantiomer peaks. nih.gov
Gas Chromatography (GC) for Volatile Derivative Analysis
Gas Chromatography (GC) is a highly sensitive technique ideal for the analysis of volatile compounds. nih.gov However, due to the high polarity and low volatility of carboxylic acids like this compound, direct analysis by GC is challenging and often results in poor peak shape and low sensitivity. nih.gov Therefore, derivatization is a mandatory step to convert the acid into a more volatile and thermally stable derivative. nih.govrestek.com
A common and effective derivatization strategy for carboxylic acids is esterification to form, for example, methyl esters. nih.govgcms.cz This can be achieved by reacting the acid with a methylating agent. Once derivatized, the resulting volatile ester can be analyzed by GC. For the enantiomeric separation of the derivatized 2-(oxiran-2-yl)acetic acid, a chiral capillary column is required. nih.govgcms.cz Cyclodextrin-based chiral stationary phases are widely used for this purpose and have shown excellent enantioselectivity for a broad range of chiral compounds, including esters of chiral carboxylic acids. nih.gov
The analysis would typically proceed as follows:
Derivatization: The carboxylic acid is converted to its methyl ester.
GC Analysis: The derivatized sample is injected into the GC system equipped with a chiral capillary column.
Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS provides the added advantage of structural confirmation of the analyte.
A representative set of GC conditions for the analysis of the methyl ester of 2-(oxiran-2-yl)acetic acid is outlined below:
| Parameter | Description |
| Instrument | Gas Chromatograph with FID or MS detector |
| Column | Chiral capillary column (e.g., cyclodextrin-based) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Detector Temperature | 250 °C (FID) |
| Oven Program | A temperature gradient program, for example, starting at a lower temperature and ramping up to a higher temperature to ensure good separation. |
| Injection Mode | Split or splitless, depending on the concentration of the analyte. |
This table presents a hypothetical but typical set of parameters for the chiral GC analysis of derivatized this compound, based on established methods for similar compounds.
By employing these advanced analytical techniques, the enantiomeric purity of this compound can be accurately determined, and the presence of any volatile impurities can be effectively monitored, ensuring its quality and suitability for its intended applications.
Q & A
Basic: What experimental strategies are recommended for optimizing the synthesis of 2-[(2R)-oxiran-2-yl]acetic acid?
Methodological Answer:
Synthesis optimization should focus on stereochemical control, yield improvement, and scalability. Key steps include:
- Epoxidation Conditions : Use Sharpless asymmetric epoxidation or Jacobsen catalysts to ensure enantiomeric purity of the oxirane ring .
- Purification : Employ silica gel chromatography (as in ) with gradients of ethyl acetate/hexane for intermediates. Confirm purity via GC-MS or HPLC (>95%) .
- Spectroscopic Validation : Use H/C NMR to verify stereochemistry (e.g., coupling constants for oxirane protons) and IR to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .
Basic: How can the stereochemical integrity of this compound be confirmed during synthesis?
Methodological Answer:
- X-ray Crystallography : Resolve single crystals of intermediates or derivatives to unambiguously assign the (2R) configuration .
- Chiral HPLC : Compare retention times with racemic mixtures using chiral columns (e.g., Chiralpak AD-H) and polarimetric detection .
- Optical Rotation : Measure specific rotation ([α]) and compare to literature values for (2R)-configured epoxides .
Advanced: What methods are effective for resolving enantiomeric impurities in this compound?
Methodological Answer:
- Kinetic Resolution : Utilize lipase-catalyzed hydrolysis of esters to selectively convert undesired enantiomers .
- Chiral Auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during synthesis to enhance diastereomeric separation .
- Preparative HPLC : Scale up chiral separations using supercritical fluid chromatography (SFC) with cellulose-based columns for high throughput .
Advanced: How can researchers analyze the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Model binding modes using software like AutoDock Vina, focusing on oxirane ring interactions with catalytic residues (e.g., serine hydrolases) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K, k/k) for enzyme-inhibitor complexes .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity and specificity .
Advanced: What in vitro assays are suitable for assessing the metabolic stability of this compound?
Methodological Answer:
- Liver Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH cofactor. Monitor degradation via LC-MS/MS over 60 minutes (t >30 min preferred) .
- Cytochrome P450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to identify metabolic liabilities .
- Plasma Stability Tests : Assess compound integrity in rat/human plasma (37°C, 1–24 hrs) to predict in vivo half-life .
Advanced: How do structural analogs of this compound compare in biological activity?
Methodological Answer:
- SAR Studies : Synthesize analogs with modified oxirane substituents (e.g., methyl, phenyl) or carboxylic acid bioisosteres (e.g., tetrazole). Test in enzyme inhibition assays (IC values) .
- Pharmacophore Mapping : Overlay analogs using software like Schrödinger Phase to identify critical hydrogen-bonding and steric features .
- Crystallographic Comparisons : Resolve co-crystal structures of analogs with target enzymes (e.g., epoxyalcohol dehydrolase) to correlate activity with binding modes .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and chemical goggles. For bulk handling, add face shields and fume hoods .
- Spill Management : Neutralize acidic spills with sodium bicarbonate; collect residues in approved waste containers .
- Storage : Store in airtight containers under inert gas (N) at 2–8°C to prevent epoxide ring opening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
